1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine
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Overview
Description
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a colorless to pale yellow liquid with a distinctive odor . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure . Another method includes the reductive amination of 1-tetralone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes use high-pressure hydrogenation reactors and catalysts like Pd/C to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthylamine derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Naphthylamine derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted amine products depending on the electrophile used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity . The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1-naphthylamine
- 1,2,3,4-Tetrahydro-1-naphthalenemethanamine
- C-(1,2,3,4-Tetrahydro-naphthalen-1-yl)-methylamine hydrochloride
Uniqueness
1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEUPTSLGGJFNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461536 |
Source
|
Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91245-72-6 |
Source
|
Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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